![molecular formula C22H20N4OS B2596182 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone CAS No. 1013805-02-1](/img/structure/B2596182.png)
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone
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Overview
Description
The compound “(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a benzo[d]thiazol-2-yl group, an isopropyl group, a pyrazol-3-yl group, and an indolin-1-yl group . This compound has been synthesized as part of efforts to discover novel anti-Parkinsonian agents with improved pharmacological profiles .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The presence of these groups contributes to the compound’s reactivity and biological activity .Chemical Reactions Analysis
The compound is involved in various chemical reactions due to the presence of multiple functional groups. For instance, it participates in C-N bond formation via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis
The compound has a melting point of 334°C . Its IR spectrum shows peaks at various frequencies, indicating the presence of different functional groups .Scientific Research Applications
Synthesis and Antibacterial Screening
Compounds with thiazolyl pyrazole and benzoxazole structures have been synthesized and screened for their antibacterial activities. These compounds, characterized by spectral and analytical data, show promise in developing new antibacterial agents due to their effective inhibition of bacterial growth. The research into these compounds' synthesis and antibacterial properties underscores the potential of similar molecules, such as "(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone," in contributing to the development of new antimicrobial treatments (Landage, Thube, & Karale, 2019).
Anticancer and Antibacterial Evaluation
The structural motifs of thiazole and pyrazole have been incorporated into various molecules to evaluate their anticancer and antibacterial efficacy. These evaluations demonstrate that such compounds can exhibit significant activity against cancer cell lines and bacteria. This insight points to the potential research application of "this compound" in exploring new therapeutic avenues for cancer and bacterial infections (Deshineni et al., 2020).
Antioxidant Activity
Investigations into bis and tris heterocycles, including pyrazolyl indoles and thiazolyl pyrazolyl indoles, for their antioxidant activities highlight the role these compounds can play in combating oxidative stress. Compounds with these structures have shown greater radical scavenging activity, indicating that similar molecules could be explored for their potential antioxidant properties, contributing to research in oxidative stress-related diseases (Ummadi et al., 2017).
Mechanism of Action
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14(2)19-13-17(21(27)25-12-11-15-7-3-5-9-18(15)25)24-26(19)22-23-16-8-4-6-10-20(16)28-22/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPGKPPHSIDIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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